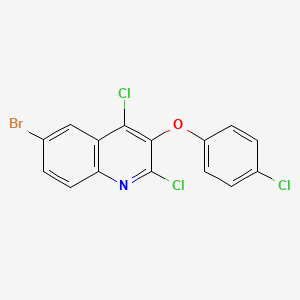
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is a synthetic organic compound with the molecular formula C15H7BrCl3NO It is a quinoline derivative, characterized by the presence of bromine, chlorine, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: Chlorine atoms are introduced at the 2 and 4 positions.
Phenoxy Substitution: The final step involves the substitution of a chlorophenoxy group at the 3-position.
The reaction conditions often involve the use of solvents like N,N-Dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4-Bromo-2,6-dichloroaniline
- 6-Bromo-2,4-dichloroquinazoline
Comparison
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C15H7BrCl3NO |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline |
InChI |
InChI=1S/C15H7BrCl3NO/c16-8-1-6-12-11(7-8)13(18)14(15(19)20-12)21-10-4-2-9(17)3-5-10/h1-7H |
InChI Key |
KKLJVLPXAVSANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




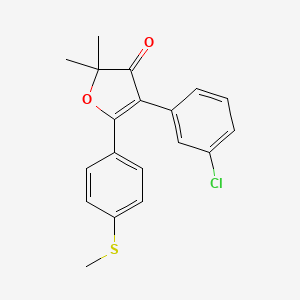

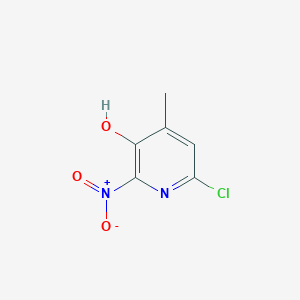
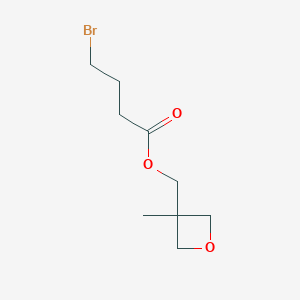
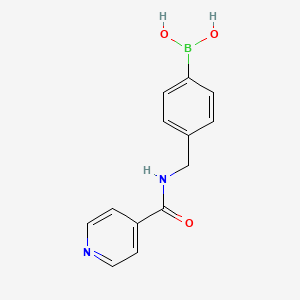
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)


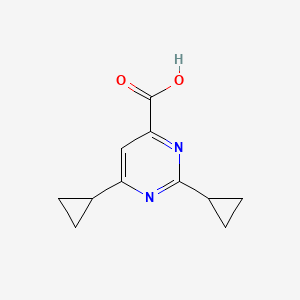
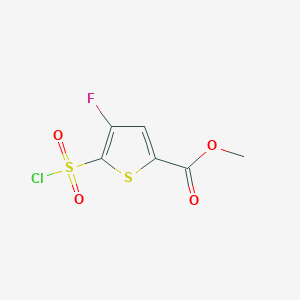
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
